Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-
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Overview
Description
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-(4-Chlorophenyl)-2-methylpropanol: This can be achieved by the reaction of 4-chlorobenzyl chloride with isobutylene in the presence of a Lewis acid catalyst.
Formation of 2-(4-Chlorophenyl)-2-methylpropoxy)methyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene: The final step involves the reaction of the intermediate chloride with 3-(4-fluorophenoxy)benzene in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biology: Study of its interactions with biological molecules and potential use as a biochemical probe.
Industry: Application in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-chlorophenoxy)benzene
- 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-bromophenoxy)benzene
- 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-iodophenoxy)benzene
Uniqueness
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
80843-60-3 |
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Molecular Formula |
C23H22ClFO2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-chloro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22ClFO2/c1-23(2,18-6-8-19(24)9-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
TXUNPXGRECFOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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